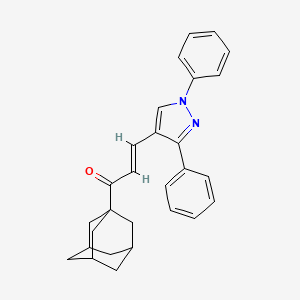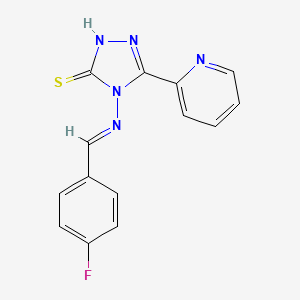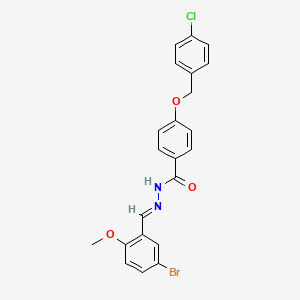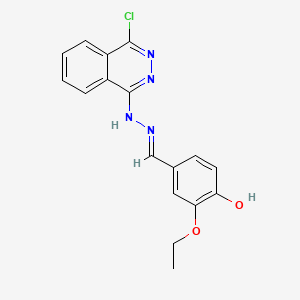![molecular formula C24H19ClN4O3S B12029503 N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477330-34-0](/img/structure/B12029503.png)
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of SALOR-INT L243906-1EA involves specific synthetic routes and reaction conditions. One common method is the addition reaction of benzylamine. The process typically involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
SALOR-INT L243906-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
SALOR-INT L243906-1EA has a wide range of scientific research applications In chemistry, it is used as an intermediate in organic synthesis In biology, it may be utilized in studies involving cellular processes and molecular interactionsAdditionally, it is used in various industrial processes, including the synthesis of other chemical compounds and materials .
Mécanisme D'action
The mechanism of action of SALOR-INT L243906-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and research focus .
Comparaison Avec Des Composés Similaires
SALOR-INT L243906-1EA can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include 4-isopropylbenzylamine and other benzylamine derivatives. Compared to these compounds, SALOR-INT L243906-1EA may exhibit distinct chemical properties and reactivity, making it suitable for specific research applications .
Propriétés
Numéro CAS |
477330-34-0 |
|---|---|
Formule moléculaire |
C24H19ClN4O3S |
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN4O3S/c1-15-2-9-19(10-3-15)29-23(16-4-6-17(25)7-5-16)27-28-24(29)33-13-22(30)26-18-8-11-20-21(12-18)32-14-31-20/h2-12H,13-14H2,1H3,(H,26,30) |
Clé InChI |
NYHOAAYWHGKQFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029427.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B12029438.png)

![4-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12029455.png)
![3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029457.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12029458.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12029459.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B12029463.png)
![N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12029464.png)

![N-(3,5-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029471.png)
![3-methyl-2-thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12029472.png)


